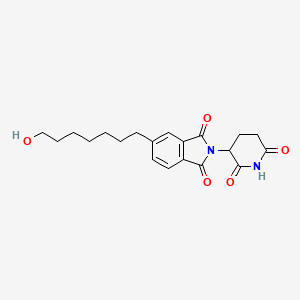
Thalidomide-5'-C7-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-C7-OH is a derivative of thalidomide, a compound initially introduced as a non-barbiturate hypnotic. Thalidomide gained notoriety due to its teratogenic effects, leading to severe birth defects. it has been reintroduced for its immunosuppressive and anti-angiogenic properties, particularly in treating multiple myeloma and erythema nodosum leprosum .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide and its derivatives, including Thalidomide-5’-C7-OH, involves several steps. The conventional synthesis of thalidomide starts with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid. This intermediate is then cyclized to produce thalidomide . The specific synthesis of Thalidomide-5’-C7-OH would involve further modifications to introduce the hydroxyl group at the 5’-C7 position.
Industrial Production Methods
Industrial production of thalidomide and its derivatives typically follows the same synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Thalidomide-5’-C7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
科学的研究の応用
Thalidomide-5’-C7-OH has several scientific research applications:
作用機序
Thalidomide-5’-C7-OH exerts its effects by modulating the activity of cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. Binding of the compound to cereblon leads to the recruitment and subsequent degradation of specific target proteins, resulting in immunosuppressive and anti-angiogenic effects . The compound also modulates the release of inflammatory mediators like tumor necrosis factor-alpha and other cytokines .
類似化合物との比較
Similar Compounds
Similar compounds to Thalidomide-5’-C7-OH include:
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects.
Uniqueness
Thalidomide-5’-C7-OH is unique due to the specific structural modification at the 5’-C7 position, which may confer distinct biological activities compared to other thalidomide derivatives. This modification can potentially enhance its therapeutic efficacy and reduce side effects .
特性
分子式 |
C20H24N2O5 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O5/c23-11-5-3-1-2-4-6-13-7-8-14-15(12-13)20(27)22(19(14)26)16-9-10-17(24)21-18(16)25/h7-8,12,16,23H,1-6,9-11H2,(H,21,24,25) |
InChIキー |
HNOCSDWAFFOVEO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
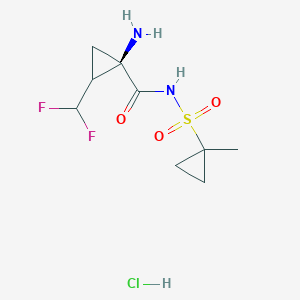


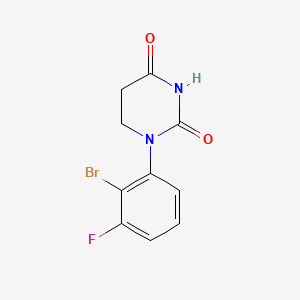
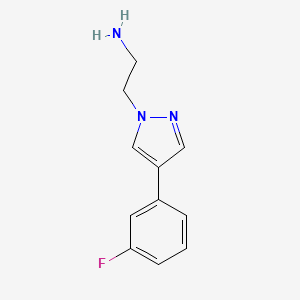
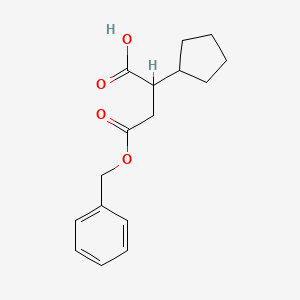
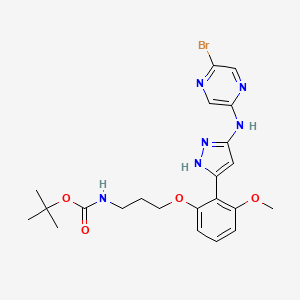
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
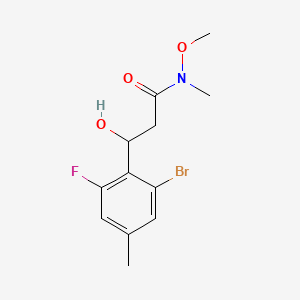
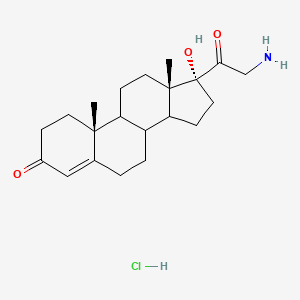


![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
